3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
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Overview
Description
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiophene and oxadiazole moieties endows the compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid typically involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. One common method is the cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives (e.g., esters, acyl chlorides) in the presence of dehydrating agents like polyphosphoric acid (PPA) or phosphorus pentasulfide (P4S10) . This reaction forms the oxadiazole ring, while the thiophene ring is introduced through the use of 2-thiophenecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory and anesthetic agents.
Oxadiazole derivatives: Compounds such as 2-amino-1,3,4-oxadiazoles are known for their antimicrobial and anticancer activities.
Uniqueness
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is unique due to the combination of thiophene and oxadiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUSPKFMMUAQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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